
2,3-Diethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethynylaniline is an organic compound characterized by the presence of two ethynyl groups attached to the benzene ring at the 2 and 3 positions, along with an amino group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diethynylaniline can be synthesized through several methods, one of which involves the palladium/copper-catalyzed Sonogashira–Hagihara cross-coupling reaction. This reaction typically uses 1,3,5-tris(4-bromophenyl)benzene and 2,5-diethynylaniline as the building monomers . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere, usually under nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethynylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
2,3-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diethynylaniline involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: This compound has methyl groups instead of ethynyl groups, which affects its reactivity and applications.
2,5-Diethynylaniline: Similar to 2,3-Diethynylaniline but with ethynyl groups at different positions on the benzene ring.
N,N-Diethylaniline: This compound has ethyl groups attached to the nitrogen atom, which influences its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other aniline derivatives.
Properties
CAS No. |
412041-41-9 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2,3-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H,11H2 |
InChI Key |
MVESKVHSJPZJQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
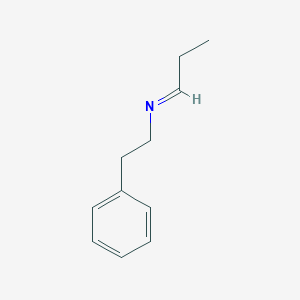
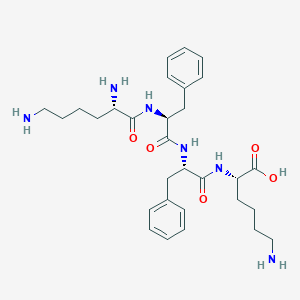
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
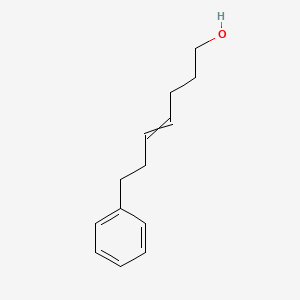

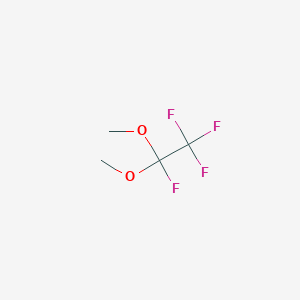
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
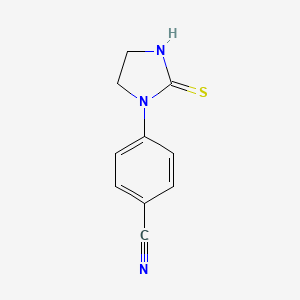
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
